

Synthesis and Purification of Substance P (7-11): An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Substance P (7-11)

Cat. No.: B549626

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical synthesis and purification of **Substance P (7-11)**, a biologically active C-terminal fragment of the neuropeptide Substance P. The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) techniques.

Introduction

Substance P (SP) is an undecapeptide neuropeptide involved in a wide array of physiological processes, including inflammation, pain transmission, and smooth muscle contraction.^[1] The C-terminal fragment, **Substance P (7-11)**, with the amino acid sequence Gln-Phe-Phe-Gly-Leu-Met-NH₂, is a key region for its biological activity, particularly in binding to the neurokinin-1 (NK1) receptor.^[2] The synthesis and purification of this fragment are crucial for research into its physiological roles and for the development of novel therapeutics targeting the NK1 receptor.

This application note details the Fmoc/tBu-based solid-phase synthesis of **Substance P (7-11)** on a Rink Amide resin to yield the C-terminal amide, followed by its purification using reverse-phase HPLC.

Chemical Properties of **Substance P (7-11)**:

Property	Value
Sequence	Gln-Phe-Phe-Gly-Leu-Met-NH ₂
Molecular Formula	C ₃₁ H ₄₄ N ₆ O ₅ S
Molecular Weight	612.78 g/mol
Purity (typical)	≥95% after HPLC purification

Synthesis of Substance P (7-11) via Solid-Phase Peptide Synthesis (SPPS)

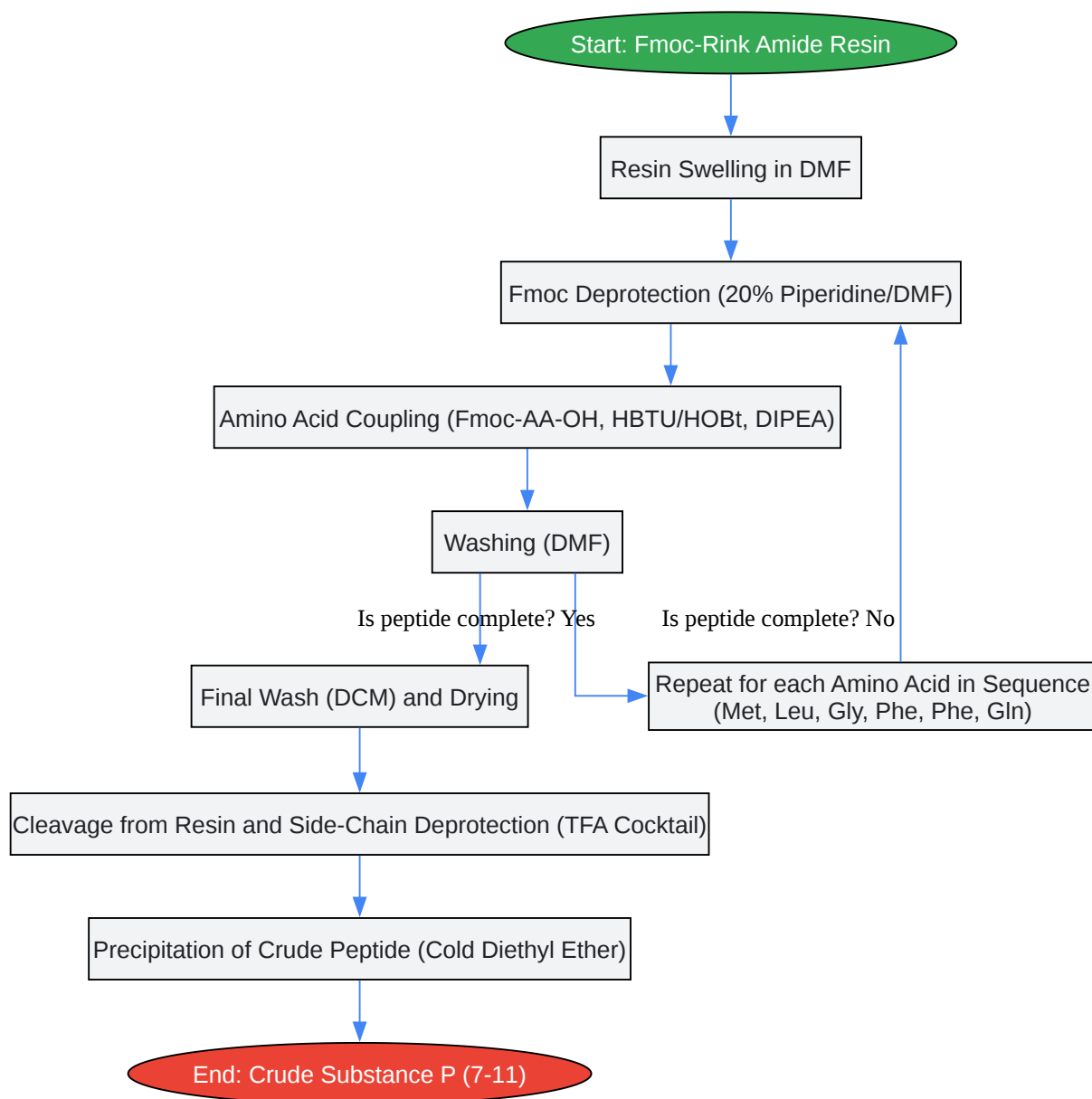
The following protocol describes the manual solid-phase synthesis of **Substance P (7-11)** using the Fmoc/tBu strategy.

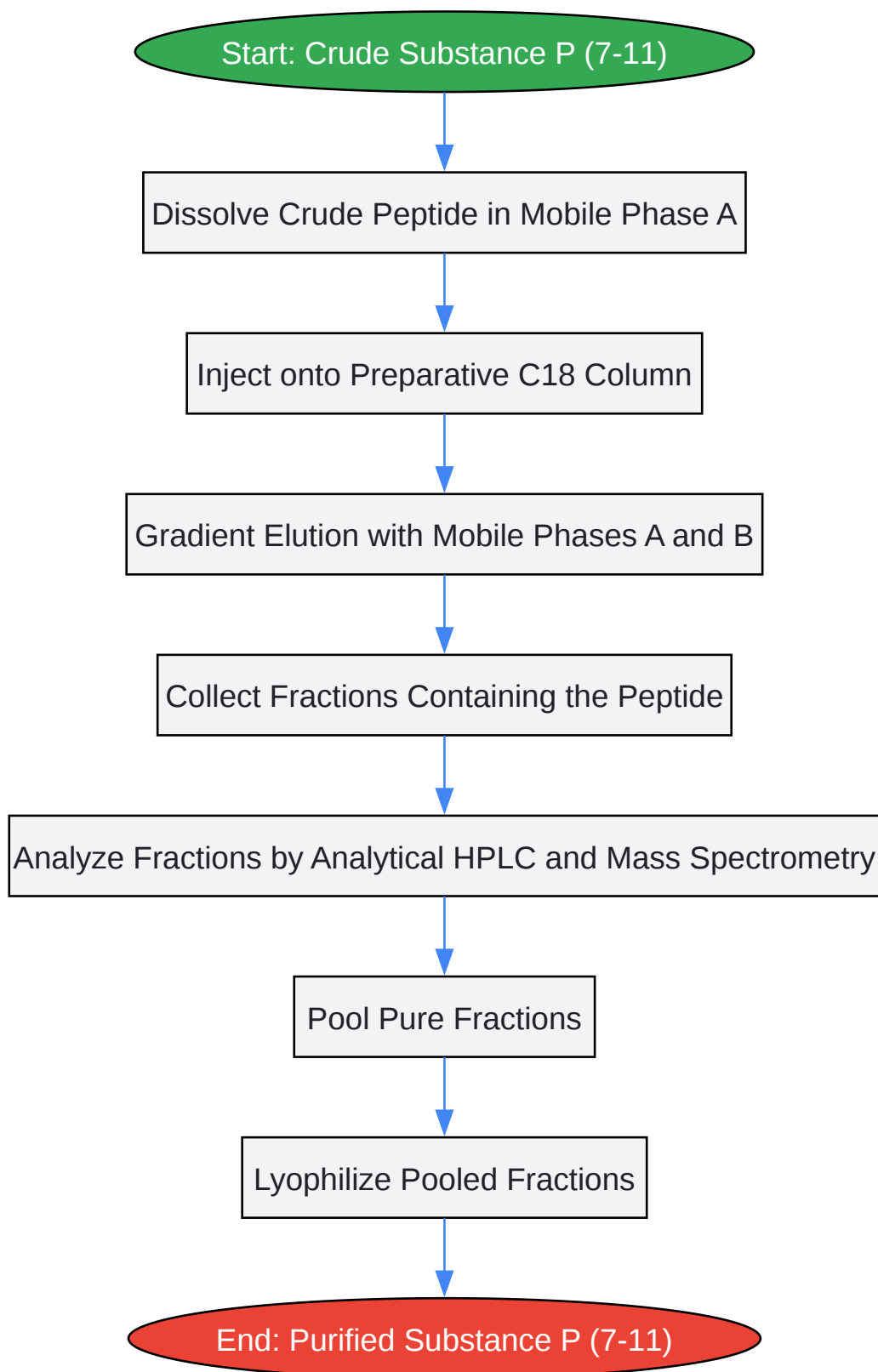
Materials

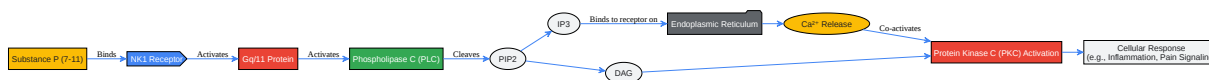
- Fmoc-Rink Amide resin
- Fmoc-amino acids: Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Gln(Trt)-OH
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activation base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Washing solvent: Ethanol
- Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
- Cold diethyl ether

Experimental Protocol: Peptide Synthesis

A generalized workflow for the solid-phase synthesis of **Substance P (7-11)** is depicted below.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of substance P. | Semantic Scholar [semanticscholar.org]
- 2. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and Purification of Substance P (7-11): An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549626#substance-p-7-11-synthesis-and-purification-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com